Imidazo[1,2-b]pyridazine (Compound 9k) Demonstrates Superior VEGFR-2 Selectivity vs. Ponatinib
The naphthalene imidazo[1,2-b]pyridazine hybrid derivative 9k (WS-011) was designed using a scaffold-hopping strategy to improve the selectivity profile of the multi-targeted kinase inhibitor ponatinib. 9k exhibited a potent VEGFR-2 IC50 of 8.4 nM. Critically, when screened against a panel of 70 kinases, 9k displayed superior VEGFR selectivity compared to ponatinib, which is known for its broader kinase inhibition profile and associated toxicities [1]. This improvement in target specificity is a key differentiator for researchers seeking to minimize off-target effects in angiogenesis models.
| Evidence Dimension | VEGFR-2 Inhibitory Potency and Kinase Selectivity |
|---|---|
| Target Compound Data | IC50 = 8.4 nM; Superior VEGFR selectivity over 70 kinases |
| Comparator Or Baseline | Ponatinib (Multi-targeted kinase inhibitor) |
| Quantified Difference | Quantifiably superior selectivity profile vs. ponatinib |
| Conditions | Biochemical kinase inhibition assay; Panel of 70 kinases |
Why This Matters
This data provides a clear, quantifiable basis for selecting this imidazo[1,2-b]pyridazine derivative over the clinically established comparator when a more selective VEGFR-2 inhibition profile is required for an experiment.
- [1] Wang, S., et al. Design, synthesis, and biological evaluation of naphthalene imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR selective inhibitors. Arch Pharm (Weinheim), 2024; 357(10):e2400411. View Source
